molecular formula C18H25FN2O B14920678 [1-(3-Fluorobenzyl)piperidin-3-yl](piperidin-1-yl)methanone

[1-(3-Fluorobenzyl)piperidin-3-yl](piperidin-1-yl)methanone

Cat. No.: B14920678
M. Wt: 304.4 g/mol
InChI Key: NXQACWRWSZGMQE-UHFFFAOYSA-N
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Description

1-(3-Fluorobenzyl)piperidin-3-ylmethanone is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a fluorobenzyl group attached to a piperidine ring, which is further connected to another piperidine ring through a methanone linkage. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorobenzyl)piperidin-3-ylmethanone typically involves the following steps:

    Formation of the Fluorobenzyl Intermediate: The synthesis begins with the preparation of the 3-fluorobenzyl intermediate. This can be achieved through the fluorination of benzyl chloride using a fluorinating agent such as potassium fluoride (KF) in the presence of a phase-transfer catalyst.

    Piperidine Ring Formation: The next step involves the formation of the piperidine ring. This can be done through the cyclization of appropriate precursors under basic conditions.

    Coupling Reaction: The final step is the coupling of the fluorobenzyl intermediate with the piperidine ring. This is typically carried out using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of 1-(3-Fluorobenzyl)piperidin-3-ylmethanone may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorobenzyl)piperidin-3-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Nucleophiles like ammonia (NH3), thiols (RSH) in polar solvents.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

1-(3-Fluorobenzyl)piperidin-3-ylmethanone has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Pharmacology: The compound is studied for its potential as a receptor modulator, influencing various neurotransmitter systems.

    Chemical Biology: It serves as a probe to study biological pathways and molecular interactions.

    Industrial Chemistry: The compound is used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Fluorobenzyl)piperidin-3-ylmethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The fluorobenzyl group enhances the compound’s binding affinity to these targets, while the piperidine rings provide structural stability. The compound may modulate receptor activity by acting as an agonist or antagonist, thereby influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorobenzyl)piperidin-4-ylmethanone
  • 1-(3,4-Dichlorobenzyl)piperidin-4-ylmethanone
  • 1-(4-Bromobenzyl)piperidin-4-ylmethanone

Uniqueness

Compared to similar compounds, 1-(3-Fluorobenzyl)piperidin-3-ylmethanone exhibits unique properties due to the position of the fluorine atom on the benzyl group. This positional isomerism can lead to differences in binding affinity, selectivity, and overall biological activity, making it a valuable compound for targeted research applications.

Properties

Molecular Formula

C18H25FN2O

Molecular Weight

304.4 g/mol

IUPAC Name

[1-[(3-fluorophenyl)methyl]piperidin-3-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C18H25FN2O/c19-17-8-4-6-15(12-17)13-20-9-5-7-16(14-20)18(22)21-10-2-1-3-11-21/h4,6,8,12,16H,1-3,5,7,9-11,13-14H2

InChI Key

NXQACWRWSZGMQE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2CCCN(C2)CC3=CC(=CC=C3)F

Origin of Product

United States

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